cis-Tiliroside

Descripción general

Descripción

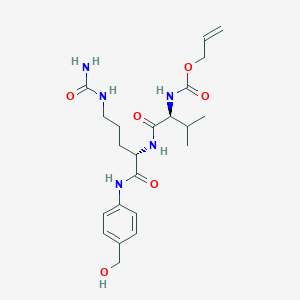

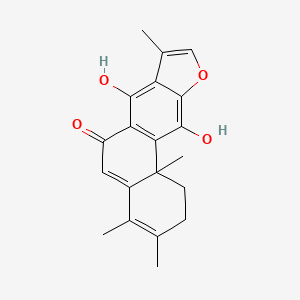

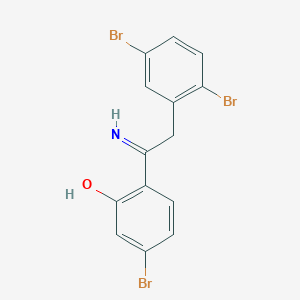

cis-Tiliroside: is a natural flavonoid glycoside found in various plants, including the herb Tribulus terrestris L. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound has the molecular formula C30H26O13 and is characterized by its unique structure, which includes a kaempferol backbone linked to a glucose and coumaroyl group .

Mecanismo De Acción

Target of Action

Tribuloside, a natural flavonoid extracted from the Tribulus Terrestris plant, has been found to have a high affinity for several targets, including IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These targets play crucial roles in inflammatory responses and cellular signaling pathways.

Mode of Action

Tribuloside interacts with its targets, leading to a series of changes in cellular functions. For instance, it has been found to suppress inflammatory factors such as IL-6, TNF-α, and IL-1β . The exact mode of interaction between Tribuloside and these targets is still under investigation.

Biochemical Pathways

Tribuloside affects several biochemical pathways related to inflammation and cellular damage. It has been shown to reduce inflammatory cell infiltration, decrease fibrotic area, and repair damaged alveoli . These effects are likely mediated through its interaction with the aforementioned targets and their associated pathways.

Result of Action

The molecular and cellular effects of Tribuloside’s action include reduced inflammatory cell infiltration, decreased fibrotic area, and repaired damaged alveoli . It also suppresses inflammatory factors such as IL-6, TNF-α, and IL-1β in the lungs .

Análisis Bioquímico

Biochemical Properties

Tribuloside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Tribuloside has been shown to interact with inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), thereby modulating inflammatory responses . Additionally, Tribuloside exhibits antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes like catalase and superoxide dismutase . These interactions highlight the compound’s potential in mitigating oxidative stress and inflammation.

Cellular Effects

Tribuloside exerts significant effects on various cell types and cellular processes. In human lens epithelial cells, Tribuloside has been shown to protect against hydrogen peroxide-induced apoptosis and oxidative damage by modulating the microRNA-335-3p/Kriippel-like factor 6 axis . This compound enhances cell viability, reduces apoptosis, and decreases oxidative stress markers such as malondialdehyde. Furthermore, Tribuloside influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against cellular damage .

Molecular Mechanism

At the molecular level, Tribuloside exerts its effects through multiple mechanisms. It binds to key target proteins involved in inflammatory and oxidative stress pathways, such as IL-6, TNF-α, STAT3, and MAPK3 . By inhibiting these targets, Tribuloside reduces the production of pro-inflammatory cytokines and oxidative stress markers. Additionally, Tribuloside modulates gene expression by influencing transcription factors and microRNAs, further contributing to its anti-inflammatory and antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tribuloside have been observed to change over time. Studies have shown that Tribuloside remains stable under various conditions, maintaining its bioactivity over extended periods In vitro and in vivo studies have demonstrated that Tribuloside can sustain its protective effects against oxidative stress and inflammation over time, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Tribuloside vary with different dosages in animal models. In studies involving acute lung injury models, Tribuloside demonstrated dose-dependent efficacy in reducing inflammatory cell infiltration, fibrotic area, and inflammatory cytokine levels . Higher doses of Tribuloside were associated with more pronounced therapeutic effects, although potential toxic or adverse effects at extremely high doses have not been extensively reported.

Metabolic Pathways

Tribuloside is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . These metabolic processes influence the bioavailability and efficacy of Tribuloside, affecting its therapeutic potential. Additionally, Tribuloside’s impact on metabolic flux and metabolite levels contributes to its overall pharmacological profile .

Transport and Distribution

Tribuloside is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, Tribuloside can accumulate in specific compartments, influencing its localization and activity. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Tribuloside is essential for its activity and function. Studies have shown that Tribuloside can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct Tribuloside to its sites of action. The compound’s subcellular distribution influences its interactions with biomolecules and its overall pharmacological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tiliroside typically involves the extraction from natural sources such as defatted strawberry seeds or the herb Tribulus terrestris L. One common method is accelerated solvent extraction (ASE), which optimizes temperature, solvent composition, and extraction cycles to maximize yield . The optimal conditions for ASE include a temperature of 65°C, 63% ethanol in water, and four extraction cycles .

Industrial Production Methods: Industrial production of this compound often relies on large-scale extraction from plant materials. The process involves defatting the seeds or plant parts, followed by solvent extraction and purification using techniques like preparative liquid chromatography (pLC) .

Análisis De Reacciones Químicas

Types of Reactions: cis-Tiliroside undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with enzymes and proteins, leading to significant biological effects .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions often involve moderate temperatures and specific pH levels to ensure optimal reaction rates .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction type. For instance, oxidation reactions may yield oxidized flavonoid derivatives, while reduction reactions may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

cis-Tiliroside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study flavonoid chemistry and its interactions with other molecules.

Biology: Research has shown its potential in modulating various biological pathways, including those involved in inflammation and oxidative stress

Medicine: this compound has demonstrated anticancer properties, particularly in liver cancer, by inhibiting the Carbonic anhydrases XII (CAXII) enzyme and affecting apoptotic pathways. .

Comparación Con Compuestos Similares

cis-Tiliroside is unique among flavonoid glycosides due to its specific structure and biological activities. Similar compounds include:

Kaempferol: The aglycone part of this compound, known for its antioxidant properties.

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory activities.

Rutin: A glycoside of quercetin, known for its vascular protective effects.

This compound stands out due to its potent anticancer properties and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development .

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGLGXQSFURLP-PYFXTMFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436355 | |

| Record name | Tribuloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22153-44-2 | |

| Record name | Tribuloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tribuloside?

A1: Tribuloside has the molecular formula C28H32O15 and a molecular weight of 612.53 g/mol. []

Q2: What are the key structural features of Tribuloside?

A2: Tribuloside is a flavonoid glycoside consisting of kaempferol, a flavonol, bound to a glucose moiety via a glycosidic bond. It exists as two isomers, cis-Tiliroside and trans-Tiliroside, which differ in the orientation of the hydroxyl group at the C-2' position of the glucose moiety. [, , ]

Q3: What spectroscopic data is available for characterizing Tribuloside?

A3: Structural characterization often relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Mass Spectrometry (MS), and Ultraviolet-Visible (UV) spectroscopy. [, , ]

Q4: What are some of the reported biological activities of Tribuloside?

A4: Research suggests that Tribuloside possesses various biological activities, including antioxidant, anti-inflammatory, antidepressant, neuroprotective, and potential anticancer effects. [, , , , , ]

Q5: How does Tribuloside exert its antioxidant effects?

A5: Tribuloside, like other flavonoids, exhibits antioxidant properties by scavenging free radicals and chelating metal ions, thus protecting cells from oxidative damage. [, , ]

Q6: What evidence supports the antidepressant effects of Tribuloside?

A6: Studies in rodent models of chronic stress-induced depression demonstrate that Tribuloside can improve behavioral parameters, enhance neurogenesis in the hippocampus (a brain region involved in mood regulation), and modulate levels of neurotrophic factors like CNTF. [, , ]

Q7: Has Tribuloside shown any potential in treating acute lung injury (ALI)?

A7: Network pharmacology analysis and experimental validation in a mouse model of ALI revealed that Tribuloside reduced lung inflammation and fibrosis, suggesting its potential as a therapeutic agent for ALI. []

Q8: What are the potential mechanisms of action for Tribuloside's effects on melanogenesis?

A8: Studies indicate that Tribuloside might enhance melanogenesis (the production of melanin pigment) by influencing the PDE/cAMP/PKA signaling pathway, potentially impacting melanocyte dendricity and melanosome transport. []

Q9: Are there any studies on Tribuloside's effects on human lens epithelial cells?

A9: Research suggests that Tribuloside protects human lens epithelial cells from hydrogen peroxide-induced apoptosis and oxidative damage, possibly by modulating the microRNA-335-3p/KLF6 axis. This finding suggests a potential role in preventing cataracts. []

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Tribuloside?

A10: Limited information is available regarding the detailed pharmacokinetics of Tribuloside. Further research is needed to elucidate its ADME profile fully.

Q11: Have there been any clinical trials investigating the efficacy of Tribuloside?

A11: While preclinical studies are promising, clinical trials are necessary to confirm the efficacy and safety of Tribuloside in humans.

Q12: What analytical methods are used to quantify Tribuloside in plant materials or biological samples?

A12: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or Mass Spectrometry (MS), is commonly employed for the separation and quantification of Tribuloside. [, , ]

Q13: Are there any known safety concerns or toxicities associated with Tribuloside?

A13: Toxicity studies are crucial for assessing the safety profile of Tribuloside. Some studies indicate a potential for toxicity at higher doses, highlighting the need for careful dosage optimization. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)

![(1R,3S,4R,5R,6S)-4-Methyl-1,4,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-3-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B3028097.png)

![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)

![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)